molecular formula C13H15N3O2 B7151264 N-[(3-methoxy-5-methylphenyl)methyl]-1H-imidazole-5-carboxamide

N-[(3-methoxy-5-methylphenyl)methyl]-1H-imidazole-5-carboxamide

Cat. No.: B7151264
M. Wt: 245.28 g/mol
InChI Key: DPWIFHYYWXZMHB-UHFFFAOYSA-N
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Description

N-[(3-methoxy-5-methylphenyl)methyl]-1H-imidazole-5-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features an imidazole ring, which is known for its presence in many biologically active molecules, and a substituted phenyl group, which can influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxy-5-methylphenyl)methyl]-1H-imidazole-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of N-[(3-methoxy-5-methylphenyl)methyl]-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

N-[(3-methoxy-5-methylphenyl)methyl]-1H-imidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-9-3-10(5-11(4-9)18-2)6-15-13(17)12-7-14-8-16-12/h3-5,7-8H,6H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWIFHYYWXZMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC)CNC(=O)C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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